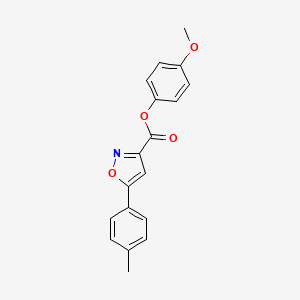![molecular formula C25H25ClN2O4S B11356383 1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11356383.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide, also known by its chemical formula C18H21ClN2O2S , is a compound with a molecular weight of approximately 3649 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Formation of the Benzenonium Intermediate:
Substitution of the Chlorine Atom:
Amide Formation:
Industrial Production::
Chemical Reactions Analysis
1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group could yield the corresponding sulfonamide.
Substitution: The compound’s chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include sulfonyl-substituted derivatives and amides.
Scientific Research Applications
This compound has garnered interest in various scientific fields:
Medicine: Researchers have explored its potential as a drug candidate due to its unique structure and potential biological activities.
Chemistry: It serves as a valuable synthetic intermediate for designing novel compounds.
Industry: Its applications extend to materials science and chemical engineering.
Mechanism of Action
The precise mechanism by which 1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound exhibits distinct features, it’s essential to compare it with related molecules. Some similar compounds include:
METHYL 4-((4-(4-CHLOROBENZYL)-1-PIPERAZINYL)SULFONYL)PHENYLCARBAMATE: (CAS Number: 634154-65-7) .
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and may have overlapping biological activities .
Properties
Molecular Formula |
C25H25ClN2O4S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c26-21-8-6-19(7-9-21)18-33(30,31)28-16-14-20(15-17-28)25(29)27-22-10-12-24(13-11-22)32-23-4-2-1-3-5-23/h1-13,20H,14-18H2,(H,27,29) |
InChI Key |
YPCOPYJZNAJHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B11356305.png)
![2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole](/img/structure/B11356318.png)
![5-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11356320.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-propoxybenzamide](/img/structure/B11356321.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11356331.png)
![4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(propylsulfanyl)-1H-imidazole](/img/structure/B11356339.png)
![N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356347.png)
![N-(2,4-difluorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356349.png)
![4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11356351.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11356353.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11356359.png)


![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11356376.png)
